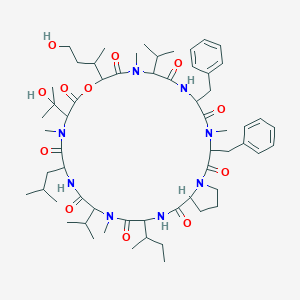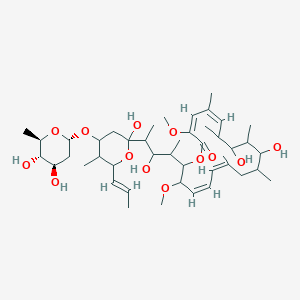![molecular formula C21H21N5O2S B234037 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide, also known as ETDT, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act on the GABAergic and serotonergic systems in the brain. It has been shown to increase levels of GABA and serotonin, which are neurotransmitters that play a role in regulating mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing levels of GABA and serotonin in the brain, reducing inflammation, and improving mitochondrial function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is that it has been shown to have low toxicity and few side effects in animal studies. Additionally, it has been shown to have good bioavailability and to cross the blood-brain barrier. However, one limitation of this compound is that it is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are a number of potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of neuroscience. Finally, research on the safety and efficacy of this compound in humans is needed before it can be considered for clinical use.
Méthodes De Synthèse
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 4-chloro-3-nitrobenzyl chloride, followed by reduction and subsequent reaction with 4-methylphenol and chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with 4-(3-ethyl-1,2,4-triazol-5-yl)-benzylamine.
Applications De Recherche Scientifique
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, and has also been shown to improve cognitive function and memory retention. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C21H21N5O2S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-18-23-24-21-26(18)25-20(29-21)16-8-6-15(7-9-16)12-22-19(27)13-28-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,22,27) |
Clé InChI |
UWAZOEXNAACPJL-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)C |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)
